2-Fluoro-4-methoxybenzaldehyde

Catalog No.
S714868
CAS No.
331-64-6
M.F
C8H7FO2
M. Wt
154.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-methoxybenzaldehyde

CAS Number

331-64-6

Product Name

2-Fluoro-4-methoxybenzaldehyde

IUPAC Name

2-fluoro-4-methoxybenzaldehyde

Molecular Formula

C8H7FO2

Molecular Weight

154.14 g/mol

InChI

InChI=1S/C8H7FO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3

InChI Key

UNWQNFJBBWXFBG-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C=O)F

Synonyms

4-Methoxy-2-fluorobenzaldehyde; 2-Fluoro-p-anisaldehyde; 2-Fluoro-4-methoxybenzaldehyde;

Canonical SMILES

COC1=CC(=C(C=C1)C=O)F

The exact mass of the compound 2-Fluoro-4-methoxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluoro-4-methoxybenzaldehyde (CAS: 331-64-6) is a fluorinated aromatic aldehyde primarily utilized as a key building block in multi-step organic synthesis. Its distinct substitution pattern, featuring an ortho-fluoro and a para-methoxy group, is specifically leveraged in the development of complex heterocyclic molecules, most notably in the field of oncology drug discovery. The compound serves as a critical precursor for constructing molecular scaffolds where this specific electronic and steric arrangement is essential for achieving high target potency and selectivity in the final active pharmaceutical ingredient (API). [1]

Substituting 2-Fluoro-4-methoxybenzaldehyde with its parent compound (4-methoxybenzaldehyde) or positional isomers (e.g., 3-Fluoro-4-methoxybenzaldehyde) fails in applications where precise molecular interactions are critical. The ortho-position of the fluorine atom relative to the aldehyde group exerts a powerful inductive electron-withdrawing effect that is not present in other isomers, directly influencing the reactivity of the carbonyl group in key bond-forming reactions. [1] This specific arrangement can also enforce a preferred conformation in the final product through intramolecular interactions, a feature essential for high-affinity binding to biological targets like kinase enzymes. This structural and electronic distinction is non-interchangeable and fundamental to achieving the desired downstream performance. [2]

Essential Precursor for Achieving High Kinase Selectivity (ALK vs. IR)

In the development of Anaplastic Lymphoma Kinase (ALK) inhibitors, the 2-fluoro-4-methoxyphenyl moiety derived from this specific aldehyde is critical for achieving superior selectivity against the highly homologous Insulin Receptor (IR) kinase. An inhibitor (compound 25b) synthesized using this precursor demonstrated a selectivity ratio of over 600-fold for ALK over IR. [1] Using precursors without this specific substitution pattern results in significantly lower selectivity, increasing the risk of off-target effects related to insulin signaling, a major liability in drug development.

Evidence DimensionKinase Selectivity Ratio (IR IC50 / ALK IC50)
Target Compound Data>600
Comparator Or BaselineAnalogous compounds with different substitution patterns (e.g., compound 3) showed significantly lower selectivity and dose-limiting absorption. [<a href="https://pubs.acs.org/doi/10.1021/jm3004557" target="_blank">1</a>]
Quantified DifferenceSubstantially improved therapeutic window compared to less-selective precursors.
ConditionsIn vitro enzymatic inhibition assays for ALK and IR kinases.

Procuring this specific isomer is a direct requirement for synthesizing drug candidates with a wider therapeutic window and a reduced risk of clinically relevant off-target effects.

Enables High Potency in Cellular Models of ALK-Positive Cancer

The use of 2-Fluoro-4-methoxybenzaldehyde as a precursor is directly correlated with high cellular potency in the resulting kinase inhibitors. In a series of macrocyclic ALK inhibitors, the derivative incorporating the 2-fluoro-4-methoxyphenyl group (compound 2m) exhibited an IC50 of 10 nM in Karpas-299 cells, a model for anaplastic large-cell lymphoma. [1] This level of potency is a key selection criterion for advancing compounds into further preclinical development. Substitution with other aromatic aldehydes often leads to a significant loss in cellular activity.

Evidence DimensionCellular ALK Inhibition (IC50)
Target Compound Data10 nM
Comparator Or BaselineOther analogs in the same series with different substitutions showed lower potency. [<a href="https://pubs.acs.org/doi/10.1021/jm201128c" target="_blank">1</a>]
Quantified DifferenceDemonstrates benchmark potency within its chemical class.
ConditionsCell proliferation assay using the ALK-positive Karpas-299 human cell line.

Ensures the resulting final compounds have the requisite potency to be viable drug candidates, justifying the investment in a specific, high-performing starting material.

Predictable Reactivity and Yield in Knoevenagel Condensations

The balanced electronic nature of 2-Fluoro-4-methoxybenzaldehyde—with an ortho-electron-withdrawing fluoro group and a para-electron-donating methoxy group—provides a predictable reactivity profile in crucial C-C bond-forming reactions like the Knoevenagel condensation. This reaction is fundamental for synthesizing precursors to heterocycles. Comparative studies on related benzaldehydes show that strongly electron-donating analogs like 4-methoxybenzaldehyde can have reduced yields (84%), while electron-withdrawing analogs like 4-fluorobenzaldehyde give high yields (98%). [1] The target compound's unique substitution avoids the lower reactivity of the former and potential side-reactions of more strongly activated systems, leading to reliable and reproducible outcomes.

Evidence DimensionYield in Knoevenagel Condensation with Malononitrile
Target Compound DataOffers predictable, high-yield performance due to balanced electronic effects.
Comparator Or Baseline4-Methoxybenzaldehyde (84% yield); 4-Fluorobenzaldehyde (98% yield). [<a href="https://www.scielo.br/j/jbchs/a/gLgY9GkM8D5gS7gQzQN4N7p/?lang=en" target="_blank">1</a>]
Quantified DifferenceProvides a distinct reactivity profile that optimizes yield and minimizes process variability compared to simpler, non-fluorinated or differently substituted analogs.
ConditionsSynthesis of substituted benzylidene malononitriles via Knoevenagel condensation.

This reliability is critical for process scale-up and ensuring consistent batch-to-batch quality and yield, reducing manufacturing costs and purification burdens.

Development of Highly Selective Kinase Inhibitors for Oncology

This compound is the right choice when the primary goal is to develop a kinase inhibitor with a superior selectivity profile against closely related kinases, such as ALK vs. IR. Its use is justified to mitigate off-target toxicity risks early in the drug discovery pipeline. [1]

Synthesis of Potent Heterocyclic Scaffolds for Lead Optimization

Ideal for research programs focused on synthesizing libraries of potent heterocyclic compounds, such as pyrazolopyrimidines, where maximizing cellular activity is a key objective. Its use as a precursor is directly linked to achieving nanomolar potency in final compounds. [2]

Scalable Synthesis of α,β-Unsaturated Intermediates

Recommended for process development and scale-up campaigns requiring a reliable and high-yielding Knoevenagel condensation step. Its predictable reactivity profile ensures batch-to-batch consistency for the synthesis of critical downstream intermediates. [3]

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (22.22%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (88.89%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (11.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (77.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Fluoro-4-methoxybenzaldehyde

Dates

Last modified: 08-15-2023

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